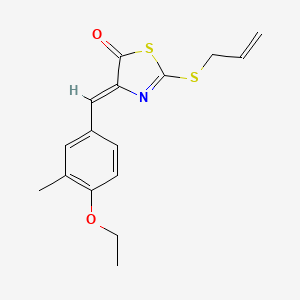![molecular formula C21H25N3O4S B5011706 1-(4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzoyl)-4-piperidinecarboxamide](/img/structure/B5011706.png)
1-(4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzoyl)-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzoyl)-4-piperidinecarboxamide, also known as MS-275, is a synthetic compound that has been extensively studied for its potential use as an anti-cancer agent. This compound belongs to the class of drugs known as histone deacetylase (HDAC) inhibitors, which have been shown to have a range of effects on gene expression and cellular processes.
Mechanism of Action
The mechanism of action of 1-(4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzoyl)-4-piperidinecarboxamide involves inhibition of HDAC enzymes, which play a key role in regulating gene expression by removing acetyl groups from histone proteins. By inhibiting HDACs, this compound can lead to increased acetylation of histones and other proteins, resulting in changes in gene expression and cellular processes.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. This compound has also been shown to have anti-inflammatory effects, and may have potential for use in treating other diseases such as neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One advantage of 1-(4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzoyl)-4-piperidinecarboxamide is its specificity for HDAC enzymes, which allows for targeted effects on gene expression and cellular processes. However, this compound can also have off-target effects on other proteins, and its effectiveness may vary depending on the specific cancer type and genetic background of the patient.
Future Directions
Future research on 1-(4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzoyl)-4-piperidinecarboxamide and other HDAC inhibitors may focus on improving their specificity and effectiveness, as well as investigating their potential for use in combination with other cancer therapies. Other potential applications for HDAC inhibitors may also be explored, such as their use in treating neurodegenerative disorders or inflammatory diseases.
Synthesis Methods
The synthesis of 1-(4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzoyl)-4-piperidinecarboxamide involves several steps, starting with the reaction of 4-methyl-3-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-methylphenylamine to form the amide, which is further reacted with piperidinecarboxylic acid to produce this compound.
Scientific Research Applications
1-(4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzoyl)-4-piperidinecarboxamide has been extensively studied for its potential use in cancer treatment. HDAC inhibitors such as this compound have been shown to induce cell cycle arrest and apoptosis in cancer cells, and have been investigated for their potential to enhance the effectiveness of other cancer therapies.
properties
IUPAC Name |
1-[4-methyl-3-[(3-methylphenyl)sulfamoyl]benzoyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-14-4-3-5-18(12-14)23-29(27,28)19-13-17(7-6-15(19)2)21(26)24-10-8-16(9-11-24)20(22)25/h3-7,12-13,16,23H,8-11H2,1-2H3,(H2,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTLJTGMGJDITF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)N3CCC(CC3)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-methyl-3-isoxazolyl)-5-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5011624.png)


![diethyl [(2,3-dihydro-1,4-benzodioxin-6-ylamino)methylene]malonate](/img/structure/B5011644.png)
![2-{[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B5011650.png)
![1-(4-chlorophenyl)-2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]thio}ethanone](/img/structure/B5011664.png)
![5-{3,5-dichloro-2-[3-(3,4-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5011703.png)

![5-{3-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5011718.png)
![5-{3-[2-(4-bromophenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5011721.png)


![4-[(3-allyl-5-{4-[(difluoromethyl)thio]benzyl}-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid](/img/structure/B5011732.png)
